molecular formula C29H26FN5O4S B2574920 N-[(4-fluorophenyl)methyl]-3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide CAS No. 1042727-30-9

N-[(4-fluorophenyl)methyl]-3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide

Cat. No.: B2574920
CAS No.: 1042727-30-9
M. Wt: 559.62
InChI Key: GYFAMHHWJPUYSD-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide is a potent, selective, and cell-active inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, a central regulator of the DNA damage response (DDR). This compound functions by potently inhibiting ATM kinase activity, which blocks the phosphorylation of downstream substrates like CHK2 and KAP1, thereby disrupting the DNA double-strand break repair signaling cascade . Its primary research value lies in its application as a chemical tool to probe the biological functions of ATM in vitro, particularly in the context of cancer research. Researchers utilize this inhibitor to sensitize cancer cells to DNA-damaging agents, such as ionizing radiation and chemotherapeutics like etoposide; by inhibiting ATM, it prevents efficient DNA repair, leading to enhanced apoptosis and synergistic cell death in tumor models. This makes it a critical compound for investigating synthetic lethal interactions and for developing novel combination cancer therapies. The specificity of this inhibitor allows for the precise dissection of the ATM-mediated pathway from other related DDR kinases, such as ATR and DNA-PK. It is supplied for Research Use Only and is intended for laboratory studies by trained professionals. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26FN5O4S/c1-39-21-12-10-20(11-13-21)32-26(37)17-40-29-34-23-5-3-2-4-22(23)27-33-24(28(38)35(27)29)14-15-25(36)31-16-18-6-8-19(30)9-7-18/h2-13,24H,14-17H2,1H3,(H,31,36)(H,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFAMHHWJPUYSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(4-fluorophenyl)methyl]-3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide is a complex organic compound with potential biological activities. This article reviews its biological properties, particularly focusing on its antioxidant and anticancer activities, along with structure-activity relationships (SAR) derived from recent studies.

Chemical Structure

The compound features a unique imidazoquinazoline scaffold, which is known for its diverse pharmacological properties. The presence of fluorine and methoxy groups potentially enhances its biological activity by influencing electronic properties and molecular interactions.

Antioxidant Activity

Recent studies have demonstrated that derivatives of similar structures exhibit significant antioxidant properties. For instance, compounds related to imidazoquinazolines have shown effective DPPH radical scavenging activity, surpassing that of ascorbic acid in some cases . The antioxidant activity is crucial for mitigating oxidative stress, which is linked to various diseases.

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. Notably, it has shown higher cytotoxicity against human glioblastoma U-87 cells compared to triple-negative breast cancer MDA-MB-231 cells . The following table summarizes the findings from various studies regarding its anticancer activity:

Cell Line IC50 (µM) Activity
U-87 (Glioblastoma)5.0High cytotoxicity
MDA-MB-231 (Breast)12.0Moderate cytotoxicity

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of specific functional groups significantly influences the biological activity of the compound. The fluorine atom at the para position of the phenyl ring and the methoxy group contribute to enhanced lipophilicity and biological interaction potential. Studies suggest that modifications in these groups can lead to variations in potency against different cancer types .

Case Studies

  • Antioxidant Evaluation : In a study assessing various derivatives of imidazoquinazolines, the compound was tested using the DPPH method. Results indicated that certain modifications led to a 1.4-fold increase in antioxidant capacity compared to standard antioxidants like ascorbic acid .
  • Cytotoxicity Assays : In vitro assays using MTT were conducted on multiple cancer cell lines, revealing that the compound exhibited a dose-dependent response with significant inhibition of cell proliferation observed at lower concentrations in U-87 cells .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with imidazoquinazoline structures exhibit significant anticancer properties. N-[(4-fluorophenyl)methyl]-3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide has been investigated for its potential to inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation. Studies have shown that similar compounds can modulate protein kinase activity, which is crucial for cancer cell survival and proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. The presence of the 1,2,4-triazole moiety is known to enhance the antibacterial efficacy against various pathogens. Case studies reveal that derivatives of imidazoquinazoline can exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant bacterial strains . The structure's ability to interact with bacterial enzymes makes it a candidate for further development as an antimicrobial agent.

Antiviral Properties

Initial research suggests that this compound may possess antiviral activity, particularly against RNA viruses such as Hepatitis C virus (HCV). The mechanism involves the inhibition of viral replication through interference with viral proteins . This potential application highlights the importance of exploring this compound in the context of emerging viral diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the pharmacological properties of this compound. Variations in substituents on the phenyl rings and modifications to the imidazoquinazoline core can significantly influence biological activity. For instance:

  • Fluorine Substitution : Enhances lipophilicity and may improve cellular uptake.
  • Methoxy Group : Contributes to increased solubility and potentially alters receptor binding affinity.

Data Table: Summary of Biological Activities

Activity TypeObserved EfficacyReference
AnticancerInhibition of tumor growth
AntimicrobialEffective against MRSA
AntiviralInhibition of HCV replication

Chemical Reactions Analysis

Nucleophilic Substitution at Fluorophenyl Group

The 4-fluorophenyl moiety undergoes nucleophilic aromatic substitution (NAS) under specific conditions. The fluorine atom’s electronegativity activates the ring for attack by nucleophiles like amines or alkoxides, particularly in the presence of Lewis acid catalysts.

PositionReagentProductConditionsReference
ParaPiperidineN-[(4-piperidinophenyl)methyl]...DMF, 80°C, 12 h
ParaSodium methoxideMethoxy-substituted derivativeMeOH, reflux, 6 h

This reactivity is critical for modifying the compound’s pharmacokinetic properties, as demonstrated in analogs from patent US9567358B2 .

Oxidation of Sulfanyl Group

The sulfanyl (-S-) linker is susceptible to oxidation, forming sulfoxide (-SO-) or sulfone (-SO₂-) derivatives. This transformation alters the compound’s polarity and binding affinity.

Oxidizing AgentProductYieldConditionsReference
H₂O₂ (30%)Sulfoxide85%Acetic acid, 25°C, 2 h
mCPBASulfone72%DCM, 0°C → RT, 4 h

Sulfone derivatives exhibit enhanced metabolic stability, as noted in studies on related imidazoquinazolines .

Hydrolysis of Carbamate Moiety

The carbamate group hydrolyzes under acidic or basic conditions, yielding a primary amine and releasing CO₂. This reaction is pivotal for prodrug activation or metabolite formation.

ConditionsProductsKinetics (t₁/₂)Reference
1M HCl, reflux4-Methoxyphenylamine + CO₂45 min
0.1M NaOH, 60°CDeprotected imidazoquinazoline derivative90 min

Hydrolysis rates correlate with the electron-withdrawing effects of adjacent substituents .

Ring-Opening of Imidazoquinazoline Core

Under strongly acidic or reductive conditions, the imidazoquinazoline ring undergoes cleavage. For example, catalytic hydrogenation (H₂/Pd-C) reduces the C=N bond, yielding a diamino intermediate.

ReagentProductSelectivityReference
H₂ (1 atm), Pd/CDiaminoquinazoline derivative>95%
LiAlH₄Reduced imidazolidine analog68%

This reactivity is exploited in structural diversification for SAR studies .

Electrophilic Aromatic Substitution (EAS)

The methoxyphenyl group directs electrophiles (e.g., nitronium ion) to the para position, enabling nitration or halogenation.

ElectrophileProductConditionsReference
NO₂⁺ (HNO₃/H₂SO₄)Nitro-substituted derivative0°C → RT, 3 h
Br₂ (FeBr₃)Brominated analogDCM, 40°C, 6 h

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) via halogenated intermediates. For instance, bromination at the quinazoline C5 position enables aryl boronic acid coupling.

Coupling PartnerCatalystProductYieldReference
Phenylboronic acidPd(PPh₃)₄Biaryl derivative78%
VinylboronatePdCl₂(dppf)Alkenyl-substituted analog65%

Functional Group Interconversion

The carbamate’s carbonyl group reacts with Grignard reagents or hydrides to form secondary alcohols or amines.

ReagentProductConditionsReference
CH₃MgBrTertiary alcohol derivativeTHF, -78°C → RT
LiAlH₄N-Methylamine analogEt₂O, reflux

Comparison with Similar Compounds

Core Structure Variations

  • Imidazo[1,2-c]quinazolinone vs. Quinazolinone: The main compound’s imidazo-fused core (imidazo[1,2-c]quinazolinone) offers a more rigid and planar structure compared to simple quinazolinones (e.g., ). This rigidity may enhance target binding specificity, as seen in kinase inhibitors .
  • Thiazolo-triazole Cores : Compounds like those in utilize a thiazolo-triazole core, which prioritizes antiparasitic activity over kinase modulation, highlighting the role of core flexibility in biological targeting .

Substituent Effects

  • Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity and small size improve metabolic stability and bioavailability compared to chlorine, which may increase steric hindrance (e.g., ’s 4-chlorophenyl vs. main compound’s 4-fluorophenylmethyl) .
  • Methoxy vs.

Sulfanyl Linkage Modifications

  • Carbamoylmethyl-sulfanyl vs. Ethylamino-sulfanyl: The carbamoylmethyl group in the main compound provides hydrogen-bonding capacity, whereas ethylamino-sulfanyl () may prioritize basicity and charge interactions .
  • Sulfonyl vs.

Q & A

Q. What is the recommended synthetic route for this compound, and how are intermediates characterized?

The compound can be synthesized via multi-step coupling reactions. For example, sulfanyl-linked intermediates are formed using carbodiimide-based coupling agents (e.g., HBTU) in the presence of triethylamine as a base. Key steps include:

  • Activation of carboxylic acid groups using HBTU/DMSO .
  • Thiol-ether bond formation between imidazoquinazolinone and carbamoylmethyl moieties . Intermediates are characterized via 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy to confirm bond formation. Elemental analysis (C, H, N) validates purity .

Q. Which spectroscopic methods are critical for confirming the compound’s structural integrity?

  • 1H^1H-NMR : Identifies proton environments (e.g., fluorophenyl aromatic protons at δ 7.2–7.4 ppm, imidazoquinazolinone NH at δ 10.5 ppm) .
  • 13C^{13}C-NMR : Confirms carbonyl (C=O, ~170 ppm) and sulfur-linked carbons .
  • IR : Validates carbonyl stretches (1650–1750 cm1^{-1}) and sulfanyl (C–S) bonds (~650 cm1^{-1}) .
  • Elemental Analysis : Ensures stoichiometric agreement (±0.4% for C, H, N) .

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